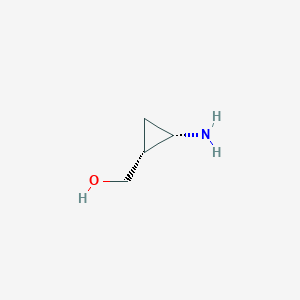
rel-((1R,2S)-2-Aminocyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-((1R,2S)-2-Aminocyclopropyl)methanol: is a chiral compound with a cyclopropane ring, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,2S)-2-Aminocyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.
Amination: Introduction of the amino group can be done via nucleophilic substitution reactions using appropriate amine sources.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the Sharpless asymmetric dihydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can undergo reduction to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in stereoselective synthesis due to its chiral nature.
Biology:
- Studied for its potential as a biochemical probe to understand enzyme mechanisms.
- Investigated for its role in modulating biological pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its activity in various biological assays.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which rel-((1R,2S)-2-Aminocyclopropyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
(1R,2S)-2-Phenylcyclopropanaminium: A compound with a similar cyclopropane ring structure but different functional groups.
(1R,2S)-2-Methylcyclopropylmethanol: Another cyclopropane derivative with a methyl group instead of an amino group.
Uniqueness: rel-((1R,2S)-2-Aminocyclopropyl)methanol is unique due to its combination of a cyclopropane ring, an amino group, and a hydroxyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C4H9NO |
|---|---|
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
[(1R,2S)-2-aminocyclopropyl]methanol |
InChI |
InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |
Clé InChI |
YACWILRABGNJKG-IMJSIDKUSA-N |
SMILES isomérique |
C1[C@H]([C@H]1N)CO |
SMILES canonique |
C1C(C1N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
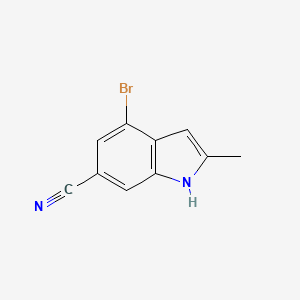
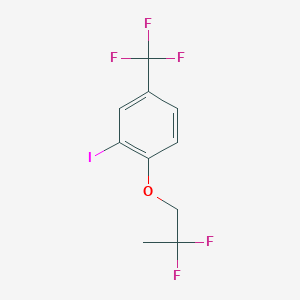
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
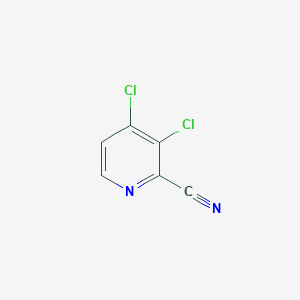
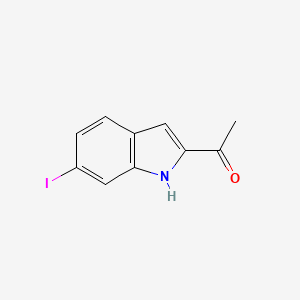
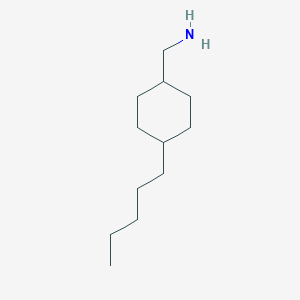
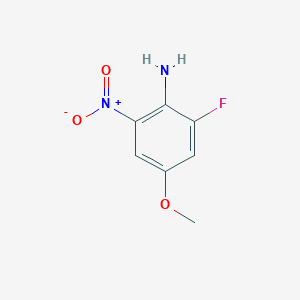
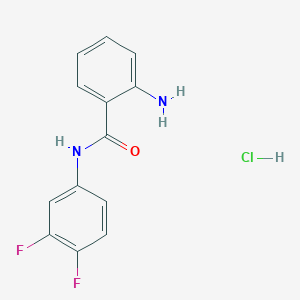
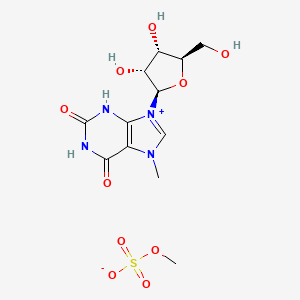
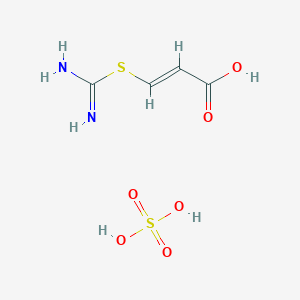
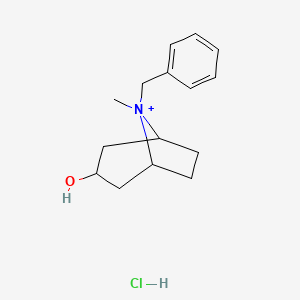
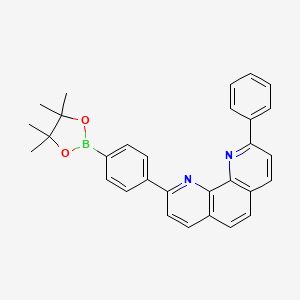
![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
